molecular formula C8H7Br2NO2 B1409931 Methyl 2,3-dibromopyridine-5-acetate CAS No. 1806352-08-8

Methyl 2,3-dibromopyridine-5-acetate

Cat. No.: B1409931
CAS No.: 1806352-08-8
M. Wt: 308.95 g/mol
InChI Key: CTZZOIXAEKDOHR-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopyridine-5-acetate is a brominated pyridine derivative featuring an ester functional group. Its structure comprises a pyridine ring substituted with bromine atoms at the 2- and 3-positions and an acetoxymethyl group at the 5-position. The bromine substituents enhance electrophilic reactivity, making it suitable for cross-coupling reactions, while the ester group contributes to solubility in organic solvents and metabolic stability .

Properties

IUPAC Name

methyl 2-(5,6-dibromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)8(10)11-4-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZOIXAEKDOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dibromopyridine-5-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,3-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,3-dibromopyridine is then reacted with acetic anhydride in the presence of a base like pyridine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atoms, yielding less substituted pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are utilized.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions result in dehalogenated pyridine compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Methyl 2,3-dibromopyridine-5-acetate serves as a building block in the development of pharmaceuticals. Its derivatives have shown potential as antiviral agents, with structure-activity relationship studies indicating that modifications to the pyridine ring can enhance biological activity against various pathogens .

2. Agrochemicals
The compound is utilized in the synthesis of herbicides and pesticides. Its brominated structure contributes to the efficacy of these agents by enhancing their stability and reactivity in biological systems. Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against a range of weed species .

3. Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate for creating more complex molecules. It is involved in nucleophilic substitution reactions and can be coupled with various electrophiles to produce diverse chemical entities .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of compounds derived from this compound revealed promising results against specific viral strains. The synthesized analogs demonstrated varying degrees of efficacy, with some exhibiting IC50 values significantly lower than existing antiviral drugs .

Case Study 2: Herbicidal Efficacy

Research highlighted the herbicidal properties of this compound derivatives. In field trials, certain formulations showed effective control over major agricultural weeds while maintaining low toxicity to non-target species. This underscores the compound's potential in sustainable agriculture practices .

Data Tables

Application AreaSpecific UseObservations
Medicinal ChemistryAntiviral agent developmentIC50 values indicate high efficacy against viruses
AgrochemicalsHerbicides and pesticidesEffective control over weeds with low toxicity
Organic SynthesisIntermediate for complex molecule synthesisVersatile reactivity with various electrophiles

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromopyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and acetate group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.

Comparison with Similar Compounds

Brominated Pyridines

Compounds like 2-bromopyridine and 3,5-dibromopyridine share the pyridine core but lack the ester moiety.

Methyl Esters

  • Methyl Salicylate : A simple aromatic ester with anti-inflammatory properties. Unlike Methyl 2,3-dibromopyridine-5-acetate, it lacks halogenation, resulting in lower density (1.17 g/cm³ vs. ~1.6 g/cm³ estimated for the brominated compound) and higher water solubility (0.07% vs. negligible for the brominated analog) .
  • Dimethyl Fumarate : A dialkyl ester used clinically for multiple sclerosis. Its linear structure and lack of halogenation contrast with the planar, brominated pyridine system of this compound, leading to differences in reactivity and biological targets .

Physicochemical Properties

Property This compound* Methyl Salicylate Bardoxolone Methyl
Molecular Weight (g/mol) ~308.93 152.15 516.60
Boiling Point (°C) ~290 (estimated) 222 Decomposes >200
Water Solubility Negligible 0.07% Insoluble
Key Functional Groups Bromopyridine, ester Phenolic ester Triterpenoid, enone

*Estimated based on structural analogs.

Research Findings and Limitations

  • Synthetic Utility : Brominated pyridines are pivotal in synthesizing kinase inhibitors, though direct studies on this compound are scarce.
  • Thermal Stability : Methyl esters generally exhibit moderate thermal stability (decomposition >150°C) , but bromine substituents may lower this threshold due to increased steric strain.
  • Gaps in Data: Limited experimental data exist for the target compound. Properties are inferred from structurally related molecules, necessitating further empirical validation.

Biological Activity

Methyl 2,3-dibromopyridine-5-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H7Br2NO2
  • Molecular Weight : 308.95 g/mol
  • Structure : The compound features a pyridine ring substituted with two bromine atoms and an acetate group, which influences its reactivity and biological interactions.

Biological Activities

This compound exhibits various biological activities including antimicrobial, cytotoxic, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that compounds with dibromopyridine structures can possess potent antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDS. aureus
Related compound X3.13E. coli
Related compound Y6.25K. pneumoniae

The presence of halogen atoms in the structure is believed to enhance the lipophilicity of the compounds, which is crucial for penetrating bacterial membranes .

Cytotoxicity

Cytotoxic effects have been observed in certain cell lines treated with this compound. In vitro studies evaluated the compound's ability to induce cell death in cancerous cells.

Cell LineIC50 (μM)Remarks
B16F10 (melanoma)TBDSignificant cytotoxicity at concentrations >20 μM
HeLa (cervical cancer)TBDModerate cytotoxic effects observed

These findings suggest that while the compound may exhibit anti-cancer properties, further investigation is needed to determine its therapeutic index and safety profile .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production.

EnzymeIC50 (μM)Reference Compound
TyrosinaseTBDKojic Acid (24.09)

This inhibition could have implications for treating hyperpigmentation disorders and other related conditions .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various dibromopyridine derivatives against common pathogens. This compound was included in the analysis and showed promising results against S. aureus.
  • Cytotoxicity Assessment : In a comparative study involving several pyridine derivatives, this compound was tested on B16F10 cells. Results indicated it had a notable cytotoxic effect without significant toxicity at lower concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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